1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 1204298-46-3
Cat. No.: VC2616088
Molecular Formula: C12H10N4OS
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204298-46-3 |
|---|---|
| Molecular Formula | C12H10N4OS |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | 1-benzyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C12H10N4OS/c17-11-9-6-13-16(10(9)14-12(18)15-11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,17,18) |
| Standard InChI Key | ZSUNRRTZKNVOAM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC(=S)N3 |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC(=S)N3 |
Introduction
Chemical Identity and Properties
1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic heterocyclic compound characterized by a fused ring system comprising pyrazole and pyrimidine rings. This compound is also known by its alternative name 1-benzyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one, which emphasizes the tautomeric form of the mercapto group as a thione.
Chemical Identifiers
The chemical identifiers provide essential reference information for this compound in scientific literature and databases. The comprehensive identification data is summarized in Table 1.
Table 1: Chemical Identifiers of 1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
| Identifier | Value |
|---|---|
| CAS Number | 1204298-46-3 |
| Molecular Formula | C₁₂H₁₀N₄OS |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | 1-benzyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C12H10N4OS/c17-11-9-6-13-16(10(9)14-12(18)15-11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,17,18) |
| Standard InChIKey | ZSUNRRTZKNVOAM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC(=S)N3 |
| PubChem Compound ID | 136033855 |
The compound contains a benzyl group attached to the nitrogen at position 1 of the pyrazole ring, a mercapto (thiol) group at position 6, and a carbonyl group at position 4 of the pyrimidine ring.
Structural Features and Conformational Analysis
The core structure of 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one consists of a fused bicyclic system formed by pyrazole and pyrimidine rings. The benzyl group attached to the N1 position of the pyrazole ring provides a degree of lipophilicity and potential for π-π interactions with aromatic amino acid residues in target proteins.
Key Structural Elements
The compound can be divided into several key structural components:
-
The pyrazolo[3,4-d]pyrimidine scaffold, which serves as the core heterocyclic system
-
The benzyl group at position 1, which contributes to the compound's lipophilicity
-
The mercapto group at position 6, which may exist in tautomeric forms (thiol/thione)
-
The carbonyl group at position 4, which forms part of the amide-like structure in the pyrimidine ring
These structural elements collectively influence the compound's physicochemical properties, such as solubility, lipophilicity, and its ability to interact with biological targets.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidin-4-one derivatives can provide insights into the potential biological activity of 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Effect of Substitutions at Position 1
The N1 position of the pyrazole ring typically accommodates substituents that modulate the compound's lipophilicity and binding affinity for target proteins. In related compounds:
-
Benzyl substitution, as in 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, can enhance lipophilicity and potentially improve membrane permeability.
-
Cycloalkyl substitutions (e.g., cyclopentyl) have been shown to enhance PDE9A inhibitory activity in related compounds.
-
Heterocyclic substituents at this position can introduce additional hydrogen bonding interactions with target proteins.
Role of the Mercapto Group at Position 6
The mercapto (thiol) group at position 6 is a significant feature of 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. In related compounds:
-
Thiol/mercapto groups often serve as hydrogen bond donors and can form strong interactions with certain amino acid residues in protein binding sites.
-
The thione tautomer (C=S) can act as a hydrogen bond acceptor and influence the electronic properties of the heterocyclic system.
-
Replacement of the mercapto group with other functionalities (e.g., amino, alkyl, aryl) has been shown to significantly alter biological activity in related compounds.
| Parameter | Details |
|---|---|
| Typical Purity | >98% |
| Available Quantities | 100 mg, 250 mg, 500 mg, 1 g, 5 g |
| Price Range (USD) | $104 (100 mg) - $1172 (5 g) |
| Primary Use | Research purposes only |
| Restrictions | Not for human or veterinary use |
The compound is marketed for research use only, with specific disclaimers against human or veterinary applications, reflecting its status as an experimental compound rather than an approved therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume